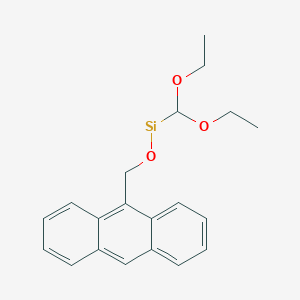
5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidine derivatives are known for their biological activity and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid typically involves the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction yields 4,6-dihydroxy-2-methylpyrimidine, which can then be further modified to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects. The sulfonic acid group can also enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of 5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid.
4,6-Dichloro-2-methyl-5-nitropyridine: Known for its antihypertensive properties.
1,1-Diamino-2,2-dinitroethylene: An explosive material derived from pyrimidine.
Uniqueness
This compound is unique due to its sulfonic acid group, which imparts distinct chemical properties and enhances its solubility and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
781563-83-5 |
|---|---|
Formule moléculaire |
C5H8N2O5S |
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
5-methyl-4,6-dioxo-1,3-diazinane-2-sulfonic acid |
InChI |
InChI=1S/C5H8N2O5S/c1-2-3(8)6-5(7-4(2)9)13(10,11)12/h2,5H,1H3,(H,6,8)(H,7,9)(H,10,11,12) |
Clé InChI |
CPGMATARCLXFAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC(NC1=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


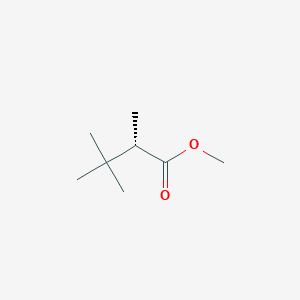
![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)

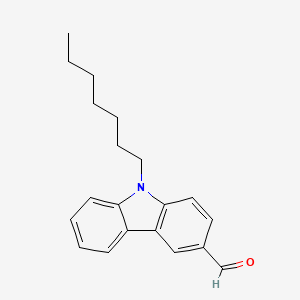
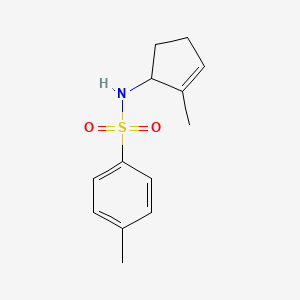
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
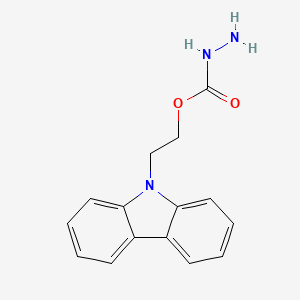
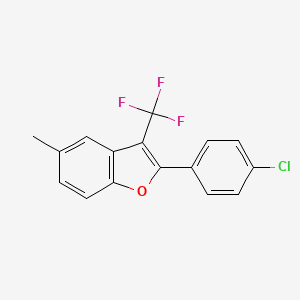
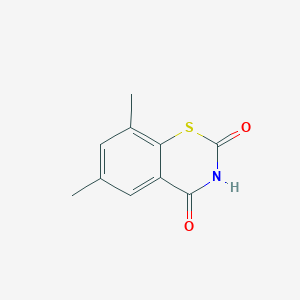
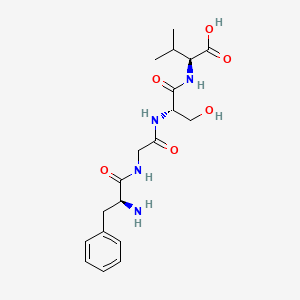

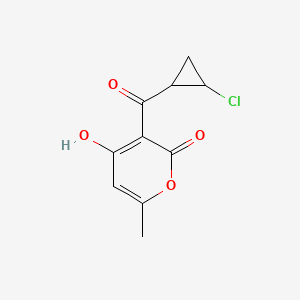
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
